WRN Helicase-Dependent Antiproliferative Activity of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives
Derivatives of the 2-trifluoromethyl-quinazoline-4-amine scaffold, which is a close regioisomeric analog of 4-(trifluoromethyl)quinazolin-2-amine, demonstrate potent and selective antiproliferative activity dependent on Werner (WRN) helicase expression. In a study evaluating 25 novel compounds, the most potent derivative, compound 13a, exhibited an IC50 of 134.7 nM against K562 leukemia cells, which was superior to doxorubicin (IC50 2689.0 nM) and comparable to paclitaxel (IC50 35.6 nM) [1]. Crucially, compound 13a showed a 5-fold increase in sensitivity (IC20 ratio of 505.5) in PC3 cells engineered to overexpress WRN (PC3-WRN) compared to control cells (PC3-NC), confirming a WRN-dependent mechanism of action [1].
| Evidence Dimension | Antiproliferative activity against K562 leukemia cells (IC50) |
|---|---|
| Target Compound Data | Compound 13a (a 2-trifluoromethyl-quinazoline-4-amine derivative): 134.7 nM |
| Comparator Or Baseline | Paclitaxel: 35.6 nM; Doxorubicin: 2689.0 nM; NSC 617145: 20.3 nM |
| Quantified Difference | Compound 13a is 20-fold more potent than doxorubicin and 3.8-fold less potent than paclitaxel. |
| Conditions | MTT assay, K562 chronic myeloid leukemia cell line |
Why This Matters
This data validates the 2-trifluoromethyl-quinazoline-4-amine scaffold as a promising starting point for developing targeted therapies for cancers with specific DNA repair vulnerabilities (e.g., MSI-H tumors), demonstrating a clear, quantifiable advantage over a standard chemotherapeutic (doxorubicin).
- [1] Li, H., et al. Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Mol Divers 29, 195–214 (2025). https://doi.org/10.1007/s11030-024-10844-6. View Source
